2-Chloro-3,4-diiodopyridine
Overview
Description
2-Chloro-3,4-diiodopyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClI2N. It is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-diiodopyridine typically involves halogenation reactions. One common method is the iodination of 2-chloropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 4 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
2-Chloro-3,4-diiodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-diiodopyridine involves its ability to undergo various chemical transformations due to the presence of reactive halogen atoms. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with desired properties .
Comparison with Similar Compounds
- 2-Chloro-4-iodopyridine
- 2,5-Diiodopyridine
- 2,4-Dibromopyridine
- 2-Bromo-3-chloropyridine
Comparison: 2-Chloro-3,4-diiodopyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different substitution patterns and potential for diverse chemical modifications .
Properties
IUPAC Name |
2-chloro-3,4-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKNKYILEPWLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439808 | |
Record name | 2-Chloro-3,4-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-91-4 | |
Record name | 2-Chloro-3,4-diiodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153034-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,4-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153034-91-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-3,4-diiodopyridine a valuable synthetic intermediate?
A1: this compound is particularly useful due to its capacity to undergo iterative and regioselective cross-coupling reactions. [, ] This means that the iodine atoms can be sequentially replaced with different groups in a controlled manner. This allows for the synthesis of a diverse library of 2,3,4-trisubstituted pyridine derivatives, including sterically hindered ones, which are important scaffolds in medicinal chemistry and materials science. [, ]
Q2: How is this compound synthesized?
A2: The synthesis of this compound can be achieved from 2-chloropyridine through a one-pot reaction. [, ] This process involves a Directed ortho Metallation (DoM) followed by a Halogen Dance (HD) mechanism, resulting in the desired diiodinated product with yields ranging from 26% to 28%. [, ]
Q3: What types of cross-coupling reactions has this compound been successfully utilized in?
A3: Research highlights the successful application of this compound in both Suzuki-Miyaura and Sonogashira cross-coupling reactions. [, ] For instance, it has been employed to synthesize a series of novel 2,3,4-triheteroarylpyridine scaffolds via sequential Suzuki-Miyaura reactions with various functionalized heteroaryl and arylboronic acids. [, ] Furthermore, an iterative two-fold Sonogashira/Suzuki-Miyaura reaction sequence demonstrated its versatility by providing access to 5-[3,4-bis(2-phenylethynyl)pyridine-2-yl]-2-fluoropyridine. [, ] These examples demonstrate the potential of this compound for generating complex molecular architectures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.